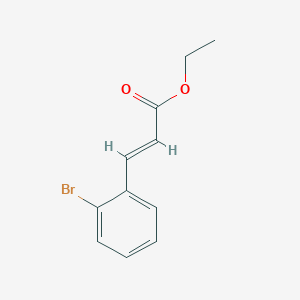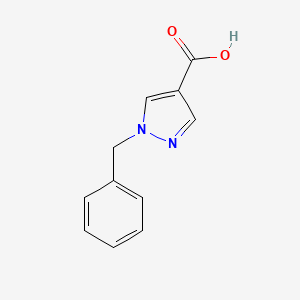
2-Bromocinnamic acid ethyl ester
概要
説明
2-Bromocinnamic acid ethyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of a bromine atom at the second position of the cinnamic acid structure and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
2-Bromocinnamic acid ethyl ester can be synthesized through the esterification of 2-bromocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Bromocinnamic acid ethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of substituted cinnamic acid derivatives.
Reduction: Formation of 2-bromocinnamyl alcohol.
Oxidation: Formation of 2-bromocinnamic acid.
科学的研究の応用
2-Bromocinnamic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-Bromocinnamic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
2-Bromocinnamic acid: Lacks the ethyl ester group but shares the bromine substitution.
Cinnamic acid ethyl ester: Lacks the bromine atom but contains the ethyl ester group.
2-Chlorocinnamic acid ethyl ester: Contains a chlorine atom instead of bromine.
Uniqueness
2-Bromocinnamic acid ethyl ester is unique due to the presence of both the bromine atom and the ethyl ester group. This combination imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the ethyl ester group provides additional functional versatility in synthetic applications.
特性
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVAHDSHDPZGMY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

